N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide
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Overview
Description
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C18H20N2O4. It is known for its applications in organic synthesis and pharmaceuticals. This compound is characterized by the presence of hydroxyl, methoxy, and amide functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of a phenylamine compound with oxalic diethyl ester. This reaction is carried out under anhydrous conditions in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with target molecules. The compound can form stable complexes with metals, which are useful in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide include:
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZJLIHBVHPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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